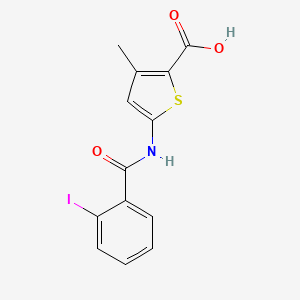

5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid” is a complex organic molecule that contains an iodobenzamido group and a thiophene ring . It’s likely to be used in research and development, and not for medicinal, household, or other uses .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including condensation, iodination, and Sandmeyer reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and HR-MS .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in reactions involving its carboxylic acid group or the iodine atom .Scientific Research Applications

Labelled Compounds in Antitumor Research

One application in scientific research for compounds related to 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid involves the synthesis of isotopically labeled compounds that serve as antitumor agents. An example is the isotopically efficient synthesis of [15N]-nitrothiophenecarboxamides, which are investigated for their potential in cancer treatment due to their ability to be tracked in biological systems using isotopic labeling (A. Shinkwin & M. Threadgill, 1996).

Heterocyclic Chemistry for Drug Synthesis

Another application is in the field of heterocyclic chemistry, where derivatives of thiophene are used in the synthesis of drugs. The synthesis of 3‐amino‐2‐carbamoylthiophene, for example, shows the versatility of thiophene derivatives in creating compounds that may have pharmaceutical relevance, including activities as imines (LeRoy H. Klemm, Jun Wang, & L. Hawkins, 1995).

Photo-Oxidation Studies in Environmental Chemistry

Compounds like 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid can also be studied for their behavior in environmental conditions, such as the photo-oxidation of dibenzothiophene derivatives in seawater. This research can provide insights into the fate of similar compounds in marine environments and their potential impact on aquatic ecosystems (F. Traulsen, J. Andersson, & M. Ehrhardt, 1999).

Polymer Synthesis

Additionally, thiophene derivatives are key intermediates in the synthesis of polymers with specific properties. For instance, thermotropic polyesters based on benzoxazole and thiophene derivatives demonstrate the role of such compounds in creating materials with unique thermal and optical properties (H. Kricheldorf & Sven A. Thomsen, 1992).

Safety and Hazards

properties

IUPAC Name |

5-[(2-iodobenzoyl)amino]-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO3S/c1-7-6-10(19-11(7)13(17)18)15-12(16)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWWWZCTYNKQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2886145.png)

![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2886159.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)